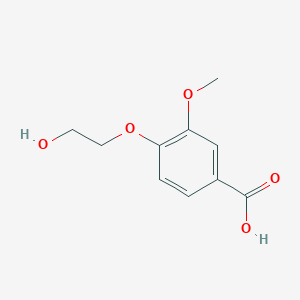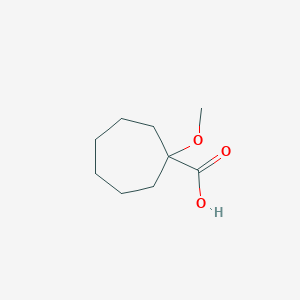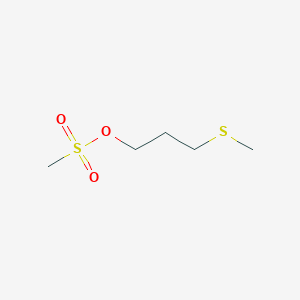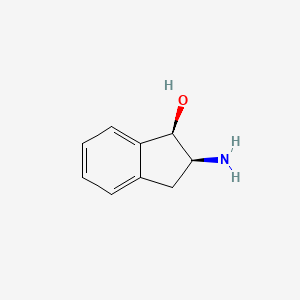
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Overview
Description
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The compound’s chirality is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Mechanism of Action
Target of Action
Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium have been found to be effective monoamine oxidase inhibitors . This suggests that (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol might also interact with monoamine oxidases or similar enzymes.
Mode of Action
If we consider its potential similarity to (1r,2s)-2-phenylcyclopropanaminium, it might act as an indirect sympathomimetic by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
If it acts similarly to (1r,2s)-2-phenylcyclopropanaminium, it might influence the pathways involving monoamine oxidases and norepinephrine .
Result of Action
If it acts similarly to (1r,2s)-2-phenylcyclopropanaminium, it might lead to an increase in norepinephrine levels, which could result in various physiological effects .
Biochemical Analysis
Biochemical Properties
(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to interact with enzymes such as aromatic L-amino acid decarboxylase, which is involved in the synthesis of neurotransmitters . The interaction between this compound and these enzymes often involves hydrogen bonding and hydrophobic interactions, facilitating the conversion of substrates into biologically active products.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been observed to modulate neurotransmitter levels, thereby affecting synaptic transmission and plasticity . Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, such as receptors and enzymes. This binding can result in either the inhibition or activation of these biomolecules. For instance, this compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining altered gene expression profiles and metabolic states.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance neurotransmitter synthesis and improve cognitive functions . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a minimal effective dose is required to elicit a biological response, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aromatic L-amino acid decarboxylase, influencing the production of neurotransmitters like dopamine and serotonin . These interactions can alter metabolic flux and affect the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments . The distribution of this compound within tissues is influenced by its affinity for different cellular components and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . Its localization within subcellular compartments can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a precursor compound, such as an indanone derivative. One common method includes the use of chiral catalysts to ensure the desired stereochemistry. For instance, asymmetric hydrogenation using a chiral rhodium catalyst can yield the (1R,2S) enantiomer with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral ligands and catalysts to achieve the desired stereochemistry efficiently. The process may also include purification steps such as crystallization or chromatography to isolate the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of indanone derivatives.
Reduction: Formation of 2-aminoindan.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-amino-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-aminoindan: A structurally similar compound lacking the hydroxyl group.
2-amino-1-indanol: Another related compound with a different substitution pattern.
Uniqueness
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activity make it valuable in various fields of research and industry.
Properties
IUPAC Name |
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23337-80-6 | |
| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


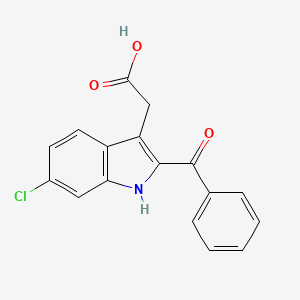
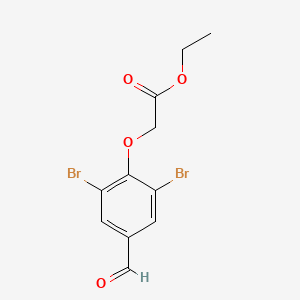
![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)

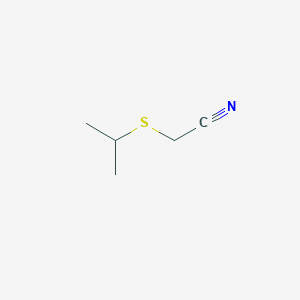
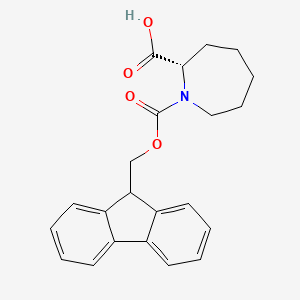
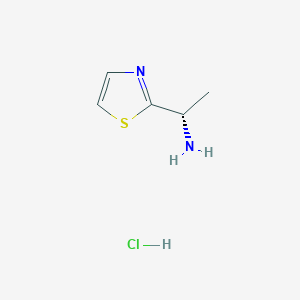
![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)
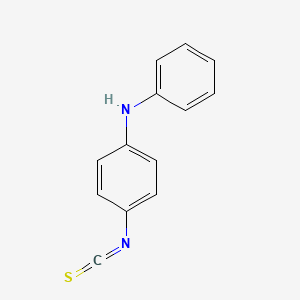
![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)
